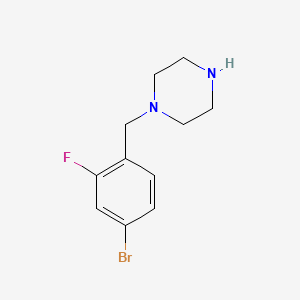

1-(4-Bromo-2-fluorobenzyl)piperazine

Description

BenchChem offers high-quality 1-(4-Bromo-2-fluorobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-fluorobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCBEINBLSTDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382308 | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-75-6 | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 1-(4-Bromo-2-fluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the novel compound 1-(4-Bromo-2-fluorobenzyl)piperazine. As a substituted benzylpiperazine, this molecule holds potential significance in medicinal chemistry and drug development, making unambiguous structural confirmation a critical prerequisite for further investigation. This document moves beyond a simple recitation of analytical techniques, offering a narrative grounded in the principles of scientific integrity and causality. It details the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each section explains not only the "how" but the "why" of the experimental choices, ensuring a self-validating and robust analytical workflow. The guide is designed to equip researchers with the practical insights and theoretical understanding necessary to confidently determine and verify the chemical structure of this and similar compounds.

Introduction: The Imperative for Unambiguous Structure Verification

The piperazine moiety is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of a substituted benzyl group, in this case, a 4-bromo-2-fluorobenzyl moiety, creates a novel chemical entity with a unique electronic and steric profile that could lead to new biological activities. Before any meaningful biological evaluation or further chemical modification can be undertaken, the precise atomic connectivity and constitution of the synthesized molecule must be unequivocally confirmed. This guide outlines a multi-faceted analytical approach to achieve this, ensuring the integrity of all subsequent research.

The target molecule for this elucidation is 1-(4-Bromo-2-fluorobenzyl)piperazine .

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrFN₂ | PubChem[2] |

| Monoisotopic Mass | 272.03244 Da | PubChem[2] |

| Predicted XlogP | 1.9 | PubChem[2] |

The Analytical Workflow: A Multi-Technique, Self-Validating Approach

The structure of an unknown organic molecule is a puzzle. A single piece of evidence is rarely sufficient for complete confirmation. Therefore, we employ a synergistic workflow where each analytical technique provides a unique and complementary piece of the structural puzzle. The data from each experiment should corroborate the others, creating a self-validating system that minimizes the possibility of misinterpretation.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: The First Look at Molecular Identity

Mass spectrometry is the initial and one of the most crucial steps in structure elucidation, as it provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile (HPLC grade). A typical concentration is in the range of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.

-

Analysis Mode: The analysis is performed in positive ion mode, as the two nitrogen atoms in the piperazine ring are basic and readily accept a proton to form a positively charged ion ([M+H]⁺).

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.

Data Interpretation: Confirming the Molecular Formula

The primary goal of this experiment is to observe the protonated molecular ion, [M+H]⁺.

-

Expected m/z: The monoisotopic mass of C₁₁H₁₄BrFN₂ is 272.03244 Da.[2] Therefore, the expected m/z for the [M+H]⁺ ion is 273.03972.

-

Isotopic Pattern: A key confirmatory feature is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for any bromine-containing ion, separated by approximately 2 m/z units. Thus, we expect to see a prominent peak at m/z 273.03972 (for the ⁷⁹Br isotope) and another at approximately m/z 275.03767 (for the ⁸¹Br isotope). The presence of this characteristic doublet is strong evidence for a monobrominated compound.

Table of Predicted Adducts for C₁₁H₁₄BrFN₂

| Adduct | Predicted m/z |

| [M+H]⁺ | 273.03972 |

| [M+Na]⁺ | 295.02166 |

| [M+K]⁺ | 310.99560 |

Data sourced from PubChem predictions.[2]

The high-resolution mass measurement allows for the calculation of the elemental formula, which should match C₁₁H₁₄BrFN₂ within a few parts per million (ppm) of error, providing a high degree of confidence in the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation: A Vibrational Fingerprint

The FTIR spectrum will provide a "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds. For 1-(4-Bromo-2-fluorobenzyl)piperazine, we expect to see the following key absorptions:

-

C-H Stretching (Aromatic): Weak to medium bands in the 3100-3000 cm⁻¹ region.

-

C-H Stretching (Aliphatic): Medium to strong bands in the 3000-2800 cm⁻¹ region, corresponding to the CH₂ groups of the piperazine ring and the benzylic CH₂ group.

-

N-H Stretching: A medium, sharp band in the 3300-3250 cm⁻¹ region, characteristic of the secondary amine in the piperazine ring. For piperazine itself, N-H stretching vibrations have been observed in this range.[3]

-

C=C Stretching (Aromatic): Several sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: Medium to strong bands in the 1250-1020 cm⁻¹ region.

-

C-F Stretching: A strong band typically in the 1250-1000 cm⁻¹ region.

-

C-Br Stretching: A band in the 600-500 cm⁻¹ region.

The presence of these bands provides strong evidence for the key structural components: the substituted aromatic ring, the piperazine ring with a secondary amine, and the aliphatic benzyl bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of NMR experiments is required for a complete structural assignment.

Experimental Protocol: A Suite of NMR Experiments

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments to be Performed:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.

-

Caption: A strategic approach to NMR data acquisition and interpretation.

Data Interpretation: Assembling the Molecular Structure

¹H NMR Spectrum Analysis:

-

Aromatic Region (δ ~7.0-7.5 ppm): We expect to see three signals for the three protons on the substituted benzene ring. The presence of the fluorine atom will cause additional splitting (coupling) of the signals for the adjacent protons. The integration of these signals should correspond to a total of three protons.

-

Benzylic Protons (δ ~3.5 ppm): A singlet corresponding to the two protons of the CH₂ group connecting the aromatic ring and the piperazine ring. This signal is expected to be a singlet as there are no adjacent protons.

-

Piperazine Protons (δ ~2.4-3.0 ppm): The eight protons of the piperazine ring will likely appear as two or more multiplets. The four protons adjacent to the benzyl-substituted nitrogen will be in a different chemical environment from the four protons adjacent to the N-H group, leading to distinct signals.

-

N-H Proton (variable shift): A broad singlet that can appear over a wide chemical shift range and may exchange with deuterium if D₂O is added to the sample.

¹³C NMR Spectrum Analysis:

-

Aromatic Carbons (δ ~110-165 ppm): We expect to see six distinct signals for the six carbons of the aromatic ring. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J(C-F)), and the other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

-

Benzylic Carbon (δ ~55-65 ppm): One signal for the benzylic CH₂ carbon.

-

Piperazine Carbons (δ ~45-55 ppm): Two distinct signals for the piperazine carbons, reflecting their different chemical environments.

2D NMR for Connectivity Confirmation:

-

COSY: This experiment will show correlations between coupled protons within the aromatic ring and within the piperazine ring, confirming their connectivity.

-

HSQC: This is a crucial experiment that will definitively link each proton signal to its corresponding carbon signal. For example, the benzylic proton singlet at ~3.5 ppm will show a correlation to the benzylic carbon signal at ~55-65 ppm.

-

HMBC: This experiment provides the final and most definitive connections. Key expected correlations include:

-

From the benzylic protons to the aromatic carbons (two and three bonds away).

-

From the benzylic protons to the adjacent piperazine carbons.

-

From the aromatic protons to adjacent aromatic carbons.

-

By systematically analyzing these 1D and 2D NMR spectra, the complete atomic connectivity of 1-(4-Bromo-2-fluorobenzyl)piperazine can be unambiguously established.

Conclusion: A Self-Validating Structural Assignment

References

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2). Retrieved from [Link]

-

ChemBK. (n.d.). 1-(4-broMo-2-fluorobenzyl)-4-Methylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromo-2-methylphenyl)piperazine. Retrieved from [Link]

-

MDPI. (2021). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

Sources

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)piperazine (CAS: 870703-75-6)

1-(4-Bromo-2-fluorobenzyl)piperazine is a specialized heterocyclic compound that has emerged as a significant building block for medicinal chemists and drug development professionals. Its structure, which combines a piperazine ring with a halogenated benzyl group, offers a unique and valuable scaffold for the synthesis of novel therapeutic agents. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[1][2] The two nitrogen atoms within the six-membered ring provide opportunities for hydrogen bonding and act as a rigid linker to orient other pharmacophoric groups.[1][2]

The specific substitution pattern on the benzyl ring—a bromine atom at the 4-position and a fluorine atom at the 2-position—further enhances its utility. The fluorine atom can improve metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of 1-(4-Bromo-2-fluorobenzyl)piperazine, covering its physicochemical properties, a validated synthesis protocol, its strategic application in drug design, and essential analytical and safety data.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a starting material is critical for its effective use in synthesis and research. The key characteristics of 1-(4-Bromo-2-fluorobenzyl)piperazine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 870703-75-6 | [3][4] |

| Molecular Formula | C₁₁H₁₄BrFN₂ | [3] |

| Molecular Weight | 273.15 g/mol | Calculated |

| Appearance | Solid | [5] (Analog) |

| Boiling Point | 120-122 °C at 0.02 mmHg | [3] |

| Solubility | Soluble in organic solvents | [6] |

| MDL Number | MFCD07368744 | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine is typically achieved via nucleophilic substitution, where the secondary amine of piperazine displaces a halide on the benzyl ring. This method is reliable and scalable for producing the desired N-monosubstituted product, a crucial transformation in heterocyclic chemistry.[7]

Reaction Scheme

The reaction involves the N-alkylation of piperazine with 1-bromo-4-(bromomethyl)-2-fluorobenzene. Using an excess of piperazine is a key strategic choice; it not only drives the reaction to completion but also minimizes the formation of the undesired bis-alkylated byproduct, as the monosubstituted product is less reactive than the starting piperazine.

Caption: General workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine.

Step-by-Step Experimental Methodology

This protocol is adapted from established methods for similar benzylpiperazine syntheses.[8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a significant molar excess of piperazine (e.g., 4 equivalents) in reagent-grade ethanol.

-

Reactant Addition: Prepare a solution of 4-bromo-2-fluorobenzyl bromide (1 equivalent) in ethanol. Add this solution dropwise to the stirred piperazine solution.

-

Temperature Control: Maintain the reaction temperature at approximately 20°C using a cold water bath during the addition. This is crucial to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 1.5 to 2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Initial Workup: Upon completion, add the reaction mixture to a larger volume of a non-polar solvent like diethyl ether. This causes the piperazine hydrobromide salt byproduct to precipitate.

-

Filtration: Filter the mixture to remove the precipitated salts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid. Purify this crude product using column chromatography on silica gel. A typical eluent system is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 45:5:1 ratio) to effectively separate the product from residual starting materials and impurities.[8]

-

Final Product: Combine the fractions containing the pure product and concentrate under vacuum to yield 1-(4-Bromo-2-fluorobenzyl)piperazine.

Strategic Applications in Drug Discovery

The true value of 1-(4-Bromo-2-fluorobenzyl)piperazine lies in its role as a versatile scaffold for creating diverse libraries of compounds for biological screening.[6]

The Power of the Piperazine Core

The piperazine ring is a cornerstone of medicinal chemistry for several reasons:

-

Improved Pharmacokinetics: Its basic nitrogen atoms can be protonated at physiological pH, which often enhances water solubility and improves ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

-

Structural Rigidity: It provides a conformationally constrained linker between different parts of a molecule, which is essential for precise positioning within a biological target's binding site.[1][2]

-

Synthetic Versatility: The two distinct nitrogen atoms allow for straightforward derivatization to explore structure-activity relationships (SAR).[1]

Therapeutic Potential and Molecular Diversification

Derivatives built upon this core have been investigated across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[9] For instance, related piperidine-based structures have shown promise as anti-tubulin agents for cancer therapy by arresting the cell cycle.[10][11] The 4-bromo-2-fluorobenzyl moiety allows for targeted modifications to create novel drug candidates.

Caption: Diversification strategy using the core scaffold for various therapeutic targets.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is paramount. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR would include distinct peaks for the aromatic protons, a singlet for the benzylic methylene (-CH₂-) protons, and multiplets for the eight protons on the piperazine ring.

-

Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides definitive evidence of its presence.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product, often achieving >95% purity for research applications.[12]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Profile: While specific data for this exact compound is limited, analogous benzylpiperazines are known to be skin and eye irritants.[12]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. For handling larger quantities or fine powders, a respirator is recommended.[3]

-

Storage Conditions: The compound should be stored in a cool, dark, and dry place. It is noted to be potentially air-sensitive, so storage under an inert gas atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[12]

Conclusion

1-(4-Bromo-2-fluorobenzyl)piperazine (CAS: 870703-75-6) is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to accelerate the drug discovery process. Its combination of a pharmacokinetically favorable piperazine core and a synthetically versatile halogenated aromatic ring makes it an invaluable tool for developing novel molecules targeting a wide array of diseases. The robust synthesis and clear potential for diversification underscore its importance in the ongoing quest for new and effective therapeutics.

References

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(4-broMo-2-fluorobenzyl)-4-Methylpiperazine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

PubMed. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-fluorobenzyl)piperazine. Retrieved from [Link]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

NIH. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Pyrazine | C4H4N2 | CID 9261. Retrieved from [Link]

-

gsrs. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. Retrieved from [Link]

-

Scribd. (n.d.). Pharmaceutical | PDF | Molecules | Hydrogen Compounds. Retrieved from [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. labsolu.ca [labsolu.ca]

- 4. scribd.com [scribd.com]

- 5. 1-(4-Bromobenzyl)piperazine 97 91345-62-9 [sigmaaldrich.com]

- 6. Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411) [evitachem.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(4-Fluorobenzyl)piperazine | 70931-28-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine, a key building block in modern medicinal chemistry. The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] This document delves into the most efficient and scalable synthetic route—direct N-alkylation—offering a detailed mechanistic rationale, a step-by-step experimental protocol, and critical insights into process control and safety. The target audience includes researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance in Drug Discovery

1-(4-Bromo-2-fluorobenzyl)piperazine is not an end-product in itself, but rather a crucial intermediate for the elaboration of more complex, biologically active molecules.[2] Its strategic value is derived from the unique combination of its three core components:

-

The Piperazine Core: This six-membered nitrogenous heterocycle is a cornerstone of medicinal chemistry.[1][3] The two nitrogen atoms provide a rigid scaffold with defined hydrogen bond donor and acceptor sites, which can significantly enhance binding affinity to biological targets and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

The 4-Bromo Substituent: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties to explore the target's structure-activity relationship (SAR).

-

The 2-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the benzyl group can have profound effects. It can modulate the pKa of the adjacent aromatic ring, influence conformation, and block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of the final drug candidate.

This combination makes the title compound a highly sought-after precursor for developing novel therapeutics across various disease areas, including oncology and infectious diseases.[3][4][5][6]

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and industrially viable approach to constructing 1-(4-Bromo-2-fluorobenzyl)piperazine is through the formation of the C-N bond between the benzylic carbon and one of the piperazine nitrogens. This points to a classical nucleophilic substitution reaction.

Core Reaction: The synthesis is achieved via the direct N-alkylation of piperazine with 4-bromo-2-fluorobenzyl bromide. In this reaction, the nucleophilic secondary amine of piperazine attacks the electrophilic benzylic carbon of the benzyl bromide, displacing the bromide leaving group.

Caption: Overall synthetic scheme for 1-(4-Bromo-2-fluorobenzyl)piperazine.

In-Depth Mechanistic Discussion: The Challenge of Selectivity

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The electron-rich secondary nitrogen of piperazine acts as the nucleophile, attacking the electron-deficient benzylic carbon. The departure of the bromide ion is concerted with the formation of the new C-N bond.

The Causality of Experimental Choices:

A critical challenge in this synthesis is controlling the selectivity of the alkylation. Piperazine possesses two chemically equivalent secondary amine nitrogens (N1 and N4).[7] Consequently, the reaction can lead to a mixture of the desired mono-alkylated product and the undesired N,N'-dialkylated byproduct.

Controlling Mono-alkylation: The most effective and economical strategy to favor mono-alkylation is to leverage Le Châtelier's principle by using a large excess of the nucleophile (piperazine) .[8] By significantly increasing the concentration of piperazine relative to the limiting electrophile (4-bromo-2-fluorobenzyl bromide), the probability of the electrophile colliding with an unreacted piperazine molecule is much higher than it colliding with the already-formed mono-alkylated product. This statistical control effectively suppresses the formation of the di-substituted impurity. The unreacted piperazine is easily removed during the aqueous work-up due to its high water solubility.

Role of the Base: While piperazine itself is a base, an external, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often included.[9] Its role is to scavenge the hydrobromic acid (HBr) generated during the reaction. Neutralizing the acid prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine using an excess of the piperazine nucleophile.

Reagents and Equipment

| Reagent | M.W. ( g/mol ) | CAS No. | Typical Eq. |

| 4-Bromo-2-fluorobenzyl bromide | 268.91 | 76283-09-5 | 1.0 |

| Piperazine (Anhydrous) | 86.14 | 110-85-0 | 5.0 - 10.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | 2.0 - 3.0 |

| Acetonitrile (MeCN), Anhydrous | 41.05 | 75-05-8 | - |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | - |

| Deionized Water | 18.02 | 7732-18-5 | - |

| Brine (Saturated NaCl solution) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | - |

| Silica Gel (230-400 mesh) | - | 7631-86-9 | - |

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel, standard laboratory glassware, rotary evaporator, column chromatography setup.

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperazine (5.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 10 volumes relative to the benzyl bromide) to the flask. Begin vigorous stirring to create a suspension.

-

Reactant Addition: Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous acetonitrile and add it to a dropping funnel. Add the solution dropwise to the stirred piperazine suspension over 30-45 minutes at room temperature. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting benzyl bromide is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.

-

Dissolve the crude residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with deionized water (3x) to remove excess piperazine and piperazine salts, followed by a final wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude material via flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to the mobile phase to prevent the product from streaking on the acidic silica gel.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(4-Bromo-2-fluorobenzyl)piperazine as a pale yellow oil or low-melting solid. A typical yield is 75-90%.

-

Caption: Experimental workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine.

Safety and Handling of Key Reagents

Proper personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated fume hood.

| Reagent | GHS Pictograms | Hazard Statements |

| 4-Bromo-2-fluorobenzyl bromide | Danger | H314: Causes severe skin burns and eye damage.[10] |

| Piperazine | Danger | H314: Causes severe skin burns and eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Acetonitrile | Danger | H225: Highly flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. |

Special Note on 4-Bromo-2-fluorobenzyl bromide: This compound is a lachrymator and is corrosive.[10] Avoid inhalation of vapors and direct contact with skin and eyes. Handle with extreme care in a fume hood.

Conclusion

The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine is a straightforward yet fundamentally important transformation in the toolkit of the medicinal chemist. The direct N-alkylation route, when controlled by using a stoichiometric excess of piperazine, provides a reliable, scalable, and cost-effective method for producing this valuable intermediate. A thorough understanding of the underlying SN2 mechanism and the principles of selectivity allows for the consistent achievement of high yields and purity, paving the way for the subsequent development of novel and impactful pharmaceutical agents.

References

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

PrepChem.com. Synthesis of 1-(4-fluorobenzyl)piperazine. [Link]

-

PubChem. 4-Bromo-2-fluorobenzyl bromide. [Link]

-

Royal Society of Chemistry. Synthesis of 1,2,3-triazole-piperazin-benzo[b][2][11]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities. [Link]

-

ResearchGate. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. [Link]

-

PubMed. The medicinal chemistry of piperazines: A review. [Link]

- Google Patents.

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

OUCI. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411) [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents [ouci.dntb.gov.ua]

- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 1-(4-Bromo-2-fluorobenzyl)piperazine: Nomenclature, Synthesis, and Characterization

Executive Summary: This document provides an in-depth analysis of 1-(4-Bromo-2-fluorobenzyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a substituted piperazine, it serves as a valuable building block for the development of novel pharmaceutical agents. This guide deconstructs its systematic IUPAC nomenclature, presents a detailed, field-proven synthesis protocol, and outlines the expected analytical characterization data. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's core chemical principles and practical applications.

Introduction: The Significance of the Piperazine Scaffold

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposing positions (1 and 4).[1] This simple scaffold is a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[2][3] The two nitrogen atoms provide sites for substitution, allowing for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and receptor binding affinity. The compound 1-(4-Bromo-2-fluorobenzyl)piperazine is a prime example of a versatile intermediate, where the piperazine core is functionalized with a substituted benzyl group, making it a precursor for more complex molecular architectures.[4][5]

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers.

Caption: Molecular structure with key functional groups highlighted.

The compound is unambiguously defined by a set of internationally recognized identifiers, which are crucial for database searches, regulatory submissions, and procurement.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-Bromo-2-fluorobenzyl)piperazine | PubChem[6] |

| CAS Number | 870703-75-6 | Autech Industry Co., Ltd.[7] |

| Molecular Formula | C₁₁H₁₄BrFN₂ | PubChem[6][7] |

| Molecular Weight | 273.14 g/mol | Autech Industry Co., Ltd.[7] |

| PubChem CID | 2782804 | Autech Industry Co., Ltd.[7] |

| InChIKey | NRCBEINBLSTDHM-UHFFFAOYSA-N | PubChem[6] |

Deconstruction of the Systematic IUPAC Nomenclature

The IUPAC name provides a precise and universally understood description of the molecule's structure. Its derivation follows a logical, rule-based system.

-

Identification of the Parent Heterocycle : The core of the molecule is a six-membered ring containing two nitrogen heteroatoms at positions 1 and 4. This parent hydride is named piperazine .[1]

-

Identification of the Principal Substituent : A complex substituent is attached to one of the piperazine nitrogen atoms. This group consists of a phenyl ring attached to a methylene bridge (-CH₂-). A phenylmethyl group is systematically named benzyl .

-

Numbering and Naming the Substituent : The benzyl group itself is substituted. According to IUPAC rules, the carbon atom of the phenyl ring attached to the methylene bridge is designated as position 1. The ring is then numbered to give the lowest possible locants to the other substituents.

-

A fluorine atom is at position 2.

-

A bromine atom is at position 4.

-

Alphabetizing the substituents (bromo before fluoro) gives the name: 4-Bromo-2-fluorobenzyl .

-

-

Assembly of the Final Name : The final step is to indicate the point of attachment of the substituent to the parent heterocycle.

-

The (4-Bromo-2-fluorobenzyl) group is attached to one of the nitrogen atoms of the piperazine ring.

-

By convention, this nitrogen is assigned locant 1 .

-

Combining these elements yields the full, unambiguous IUPAC name: 1-(4-Bromo-2-fluorobenzyl)piperazine . The parentheses are used to enclose the complex substituent name to avoid ambiguity.[8]

-

Reference Synthesis Protocol: Nucleophilic Alkylation

The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine is most commonly achieved via a direct nucleophilic substitution reaction. This process is reliable, scalable, and relies on readily available starting materials.

Caption: Workflow for the synthesis of the title compound.

Principle: The reaction proceeds via an Sₙ2 mechanism where a nitrogen atom of the piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-bromo-2-fluorobenzyl chloride and displacing the chloride leaving group. Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl formed, preventing the protonation of the piperazine nucleophile.[9][10]

Step-by-Step Methodology

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.0-2.5 equivalents) in reagent-grade ethanol.

-

Causality: Using an excess of piperazine ensures that the primary reaction is mono-alkylation and minimizes the formation of the di-substituted byproduct. Ethanol is an effective polar protic solvent for both reactants.

-

-

Reagent Addition : Dissolve 4-bromo-2-fluorobenzyl chloride (1.0 equivalent) in ethanol and add it dropwise to the stirred piperazine solution. Maintain the reaction temperature at approximately 20°C using a cold water bath.[9]

-

Causality: Dropwise addition and temperature control are critical to manage the exothermic nature of the reaction and prevent side reactions.

-

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir for an additional 1.5-2 hours at room temperature.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.

-

Workup & Isolation : Pour the reaction mixture into a larger volume of diethyl ether (approx. 10-20 times the ethanol volume). This will cause the piperazine hydrochloride salt to precipitate out of the solution.[9]

-

Causality: The salt is insoluble in the less polar ether, allowing for its efficient removal.

-

-

Filtration : Filter the mixture to remove the precipitated piperazine hydrochloride.

-

Purification : Concentrate the filtrate under reduced pressure to yield a crude oil. Purify this oil using silica gel column chromatography. A typical eluent system is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1 ratio).[9]

-

Causality: Chromatography separates the desired product from unreacted piperazine and other minor impurities. The basic ammonium hydroxide in the eluent prevents the protonation of the product on the acidic silica gel.

-

-

Final Product : Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield 1-(4-Bromo-2-fluorobenzyl)piperazine as a pure substance.

Physicochemical Properties and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Physicochemical Data

| Property | Predicted Value | Significance |

| XlogP | 1.9 | Indicates moderate lipophilicity, relevant for predicting membrane permeability. |

| Topological Polar Surface Area | 15.3 Ų | Relates to the compound's ability to form hydrogen bonds and its transport properties. |

| Hydrogen Bond Donors | 1 | The secondary amine on the piperazine ring. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the fluorine atom. |

| Data sourced from PubChem predictions.[6] |

Expected Analytical Data

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass-to-charge ratios (m/z) for common adducts are critical for identification.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 273.03972 |

| [M+Na]⁺ | 295.02166 |

| [M-H]⁻ | 271.02516 |

| [M+K]⁺ | 310.99560 |

| Data sourced from PubChemLite predictions.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the electronic environment of protons in the molecule, confirming the connectivity and substitution pattern. Based on analogous structures, the following signals are expected[11]:

-

Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the substituted benzene ring will appear as a complex multiplet, with coupling patterns determined by the fluorine and bromine substituents.

-

Benzylic Protons (δ ~3.5 ppm): The two protons of the -CH₂- group connecting the rings are chemically equivalent and should appear as a sharp singlet.

-

Piperazine Protons (δ 2.4-3.0 ppm): The eight protons on the piperazine ring will appear as two or more broad multiplets, a characteristic pattern for this scaffold. The protons adjacent to the benzyl-substituted nitrogen will be slightly downfield from those adjacent to the NH group.

Conclusion and Future Directions

1-(4-Bromo-2-fluorobenzyl)piperazine is a well-defined chemical entity with a clear, systematic IUPAC name. Its synthesis is straightforward, employing established chemical principles to deliver the product in good yield and purity. As a functionalized intermediate, it holds considerable potential for the construction of more elaborate molecules in drug discovery programs. The halogen substituents (Br and F) not only influence the electronic properties of the molecule but also provide reactive handles for further chemical transformations, such as cross-coupling reactions, making this compound a highly valuable tool for medicinal and synthetic chemists.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75260, 1-(4-Fluorophenyl)piperazine. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2). Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-fluorobenzyl)piperazine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). What are the IUPAC names for singly- and doubly-protonated piperazine? Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81520767, 1-(2-Bromo-3-fluorobenzyl)-4-methylpiperazine. PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(4-broMo-2-fluorobenzyl)-4-Methylpiperazine. Retrieved from [Link]

-

Cadeddu, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

-

IUPAC. (n.d.). Blue Book P-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted piperazine. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). 1-(4-Bromo-2-fluorobenzyl)piperazine. Retrieved from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 4. Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411) [evitachem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2) [pubchemlite.lcsb.uni.lu]

- 7. labsolu.ca [labsolu.ca]

- 8. 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine | 1248702-49-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)piperazine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its unique physicochemical properties, including its ability to improve solubility and oral bioavailability, make it a cornerstone of modern drug design.[1] This guide focuses on a specific, highly versatile subclass: derivatives and analogs of 1-(4-bromo-2-fluorobenzyl)piperazine. This core structure combines the robust piperazine scaffold with a halogenated benzyl moiety, a feature known to modulate pharmacological activity and metabolic stability. We will provide an in-depth exploration of the synthetic routes to access these compounds, analyze their physicochemical characteristics, delve into their pharmacological profiles and mechanisms of action, and present a systematic examination of their structure-activity relationships (SAR). This whitepaper aims to serve as a foundational resource for professionals engaged in the discovery and development of novel therapeutics targeting a range of diseases, from central nervous system disorders to oncology.

Introduction: The Strategic Importance of the Benzylpiperazine Scaffold

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[1] This duality has allowed for its incorporation into a vast array of pharmacologically active agents. When one nitrogen is attached to a benzyl group, the resulting benzylpiperazine moiety becomes a powerful pharmacophore with a wide spectrum of biological activities, often interacting with monoamine transporters and G-protein coupled receptors (GPCRs).[2]

The specific focus of this guide, the 1-(4-bromo-2-fluorobenzyl)piperazine core, is of particular interest due to its dual halogenation pattern:

-

Fluorine Substitution: The ortho-fluoro group can significantly influence the conformation of the benzyl ring and modulate the pKa of the adjacent piperazine nitrogen. Furthermore, fluorine is often introduced to block metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[3]

-

Bromine Substitution: The para-bromo substituent alters the electronic properties and lipophilicity of the molecule. This modification can enhance binding affinity to target proteins and has been shown to have differential effects on biological activity, for instance, in antimicrobial agents.[3]

This strategic combination of atoms makes the 1-(4-bromo-2-fluorobenzyl)piperazine scaffold a promising starting point for developing novel chemical entities with tailored therapeutic properties.

Synthetic Strategies and Methodologies

The synthesis of 1-(4-bromo-2-fluorobenzyl)piperazine derivatives is primarily achieved through well-established nucleophilic substitution reactions. The most direct and widely used approach is the N-alkylation of piperazine (or a substituted piperazine analog) with a suitable 4-bromo-2-fluorobenzyl electrophile.

Core Synthesis Workflow

The general workflow involves the reaction of a piperazine precursor with 4-bromo-2-fluorobenzyl bromide. The choice of base and solvent is critical for optimizing reaction yield and minimizing side products.

Caption: General workflow for synthesizing 1-(4-bromo-2-fluorobenzyl)piperazine derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a representative synthesis of the parent compound, 1-(4-bromo-2-fluorobenzyl)piperazine.

Materials:

-

Piperazine (anhydrous)

-

4-Bromo-2-fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Setup: To a solution of piperazine (4 equivalents, to act as both reactant and base scavenger) in anhydrous acetonitrile (10 mL/mmol of benzyl bromide), add 4-bromo-2-fluorobenzyl bromide (1 equivalent).

-

Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the mixture. The use of an inorganic base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 50-60°C can be applied.

-

Work-up: Once the starting material is consumed, filter the solid K₂CO₃ and piperazine hydrobromide salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2x) to remove any remaining acidic impurities and excess piperazine. Follow with a brine wash (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 1-(4-bromo-2-fluorobenzyl)piperazine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.[4]

Physicochemical Properties and Characterization

The core scaffold possesses distinct properties that are foundational to its utility in drug development. These properties are critical for understanding its behavior in biological systems.

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₄BrFN₂ | [5] |

| Molecular Weight | 273.15 g/mol | N/A |

| Appearance | Typically an off-white to pale yellow solid | [5] |

| Solubility | Soluble in organic solvents like methanol, DCM; low aqueous solubility | [5] |

| pKa (predicted) | ~8.5-9.0 (for the distal piperazine nitrogen) | N/A |

Pharmacological Profile and Potential Mechanisms of Action

While the specific biological profile of 1-(4-bromo-2-fluorobenzyl)piperazine itself is not extensively documented in public literature, the broader class of benzylpiperazine and arylpiperazine derivatives are well-known to interact with central nervous system targets.[2]

Likely Molecular Targets:

-

Dopamine Receptors: Many antipsychotic and antidepressant drugs containing a piperazine moiety act as antagonists or partial agonists at dopamine D₂ receptors. Brexpiprazole, for example, is a D₂ partial agonist used to treat schizophrenia.[6]

-

Serotonin Receptors: High affinity for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇) is a hallmark of this chemical class.[6] Antagonism at the 5-HT₂A receptor, for instance, is a key mechanism for atypical antipsychotics.

-

Adrenergic Receptors: Some prazosin-related piperazine compounds show high affinity and selectivity for alpha-adrenoreceptors, suggesting potential applications in cardiovascular medicine.[7]

-

Tubulin Polymerization: Certain piperidine derivatives, structurally related to piperazines, have been developed as anti-tubulin agents for cancer therapy, arresting the cell cycle in the G2/M phase.[4]

Hypothesized Mechanism of Action: GPCR Modulation

A plausible mechanism of action for derivatives of this scaffold involves modulation of GPCR signaling, such as the dopamine D₂ receptor pathway. As a partial agonist, a compound would bind to the receptor and elicit a sub-maximal response, stabilizing dopamine signaling rather than completely blocking it.

Caption: A potential signaling pathway involving D2 receptor (Gi-coupled) modulation.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is paramount for optimizing lead compounds. For the 1-(4-bromo-2-fluorobenzyl)piperazine scaffold, activity can be systematically tuned by modifying three key regions.[2]

Caption: Key structural regions for SAR exploration in the benzylpiperazine scaffold.

Region A: The Substituted Benzyl Ring

-

Causality: The electronic and steric profile of this ring is a primary determinant of binding affinity. The 4-bromo and 2-fluoro pattern establishes a specific electrostatic and lipophilic footprint. Replacing bromine with chlorine or another group, or shifting the fluorine's position, will directly impact interactions within the receptor's binding pocket. For example, in some antimicrobial hybrids, bromine enhances activity against Gram-negative bacteria due to lipophilicity changes, while chlorine is also effective.[3]

Region B: The Piperazine Core

-

Causality: The piperazine ring is more than a simple linker; its conformation is crucial for correctly orienting the benzyl and N4-substituent groups. Introducing substituents on the carbon atoms of the piperazine ring, as seen in prazosin analogs, can probe for additional lipophilic pockets in the target receptor, dramatically affecting potency and selectivity.[7]

Region C: The N4-Substituent

-

Causality: This is the most common site for modification and has the greatest impact on the compound's overall pharmacological profile. Attaching different aryl, heteroaryl, or alkyl groups at this position allows the molecule to engage with different sub-pockets of the target, effectively defining its function (e.g., antagonist, partial agonist, or inverse agonist) and its selectivity against other receptors. The diversity of FDA-approved piperazine-containing drugs is a testament to the power of N4-substitution.[6]

Therapeutic Applications and Future Perspectives

Given the pharmacological data from analogous structures, derivatives of 1-(4-bromo-2-fluorobenzyl)piperazine hold significant promise in several therapeutic areas:

-

Central Nervous System Disorders: As potential D₂/5-HT₂A ligands, these compounds are prime candidates for development as novel antipsychotics, antidepressants, or anxiolytics with potentially improved side-effect profiles.[6]

-

Oncology: By functionalizing the N4-position with moieties known to interact with tubulin, this scaffold could yield potent anti-mitotic agents for cancer treatment.[4]

-

Infectious Diseases: The inherent antimicrobial potential of certain halogenated aromatic structures, combined with the piperazine core, suggests a possible application in developing new antibacterial or antifungal agents.[3]

Future Directions: The path forward involves synthesizing focused libraries of analogs with systematic variations in Regions A, B, and C. High-throughput screening against a panel of CNS receptors will be essential to identify initial hits. Subsequent lead optimization should focus on enhancing target selectivity, improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and evaluating in vivo efficacy in relevant animal models.

References

-

Al-Qaisi, J. A., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

-

Sabatino, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2023). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. ResearchGate. Available at: [Link]

-

Di Ciero, M., et al. (1998). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed. Available at: [Link]

-

Various Authors. (2018). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

-

Yarim, M., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411) [evitachem.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Bromo-2-fluorobenzyl)piperazine

Foreword: Unveiling the Therapeutic Potential of a Structurally Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the therapeutic possibilities of 1-(4-Bromo-2-fluorobenzyl)piperazine. While direct extensive research on this specific molecule is nascent, its structural motifs—the benzylpiperazine core and strategic halogen substitutions—are well-established pharmacophores in medicinal chemistry. The piperazine ring is a cornerstone in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to orient pharmacophoric groups for optimal target interaction.[1]

This document is structured not as a rigid review but as a prospective analysis, leveraging established structure-activity relationships (SAR) to hypothesize and technically dissect three primary avenues for therapeutic intervention: modulation of central nervous system (CNS) targets, anticancer activity through topoisomerase II inhibition, and dermatological applications via tyrosinase inhibition. Our approach is grounded in scientific integrity, providing not just a list of possibilities, but the causal logic behind each hypothesis and the self-validating experimental frameworks required to rigorously test them. Each proposed protocol is designed to be a starting point for discovery, a blueprint for elucidating the true therapeutic value of this promising chemical entity.

Part 1: Central Nervous System Modulation - Targeting Monoamine Transporters

Scientific Rationale: A CNS-Penetrant Scaffold with Neuromodulatory Promise

The benzylpiperazine (BZP) scaffold is a well-characterized CNS stimulant, with effects often compared to those of amphetamine, albeit with lower potency.[2] BZP and its analogs exert their effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders.

The subject molecule, 1-(4-bromo-2-fluorobenzyl)piperazine, possesses key structural features that suggest a strong potential for CNS activity:

-

The Benzylpiperazine Core: This moiety is known to promote the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin.[3]

-

Fluorine Substitution: The 2-fluoro substitution is a strategic addition in CNS drug design. Fluorine's high electronegativity can enhance binding affinity to biological targets and, critically, can increase lipophilicity, which may improve penetration across the blood-brain barrier.[5][6]

-

Bromine Substitution: The 4-bromo substitution further modifies the electronic and steric properties of the benzyl ring. Halogenation is a common tactic to modulate a compound's affinity and selectivity for different monoamine transporters.[7][8] The presence of a halogen is often crucial for inhibitory effects on these transporters.[8]

Based on these structural attributes, it is hypothesized that 1-(4-bromo-2-fluorobenzyl)piperazine acts as a monoamine releasing agent or reuptake inhibitor, with a unique potency and selectivity profile conferred by its specific halogenation pattern.[9]

Proposed Signaling Pathway: Modulation of Synaptic Neurotransmission

The primary mechanism of action is expected to involve the reversal of monoamine transporter function, leading to an increase in synaptic concentrations of dopamine, norepinephrine, and/or serotonin.

Caption: Proposed mechanism of 1-(4-Bromo-2-fluorobenzyl)piperazine on monoamine transporters.

Experimental Workflow: Characterizing Monoamine Transporter Interaction

To validate and characterize the interaction of 1-(4-bromo-2-fluorobenzyl)piperazine with monoamine transporters, a tiered experimental approach is proposed.

Caption: Tiered workflow for characterizing CNS activity.

This protocol determines the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT.

-

Preparation: Utilize rat brain tissue homogenates (striatum for DAT, hippocampus for SERT, and cerebral cortex for NET) or membranes from HEK293 cells stably expressing the human transporters.

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram

-

-

Assay Procedure: a. In a 96-well plate, combine tissue/cell membranes, a fixed concentration of the appropriate radioligand, and a range of concentrations of 1-(4-bromo-2-fluorobenzyl)piperazine (e.g., 0.1 nM to 100 µM). b. For non-specific binding control wells, add a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT). c. Incubate at room temperature for 60-120 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash filters with ice-cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the Kᵢ value from the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

This protocol measures the functional potency (IC₅₀) of the compound to inhibit neurotransmitter uptake.[10][11]

-

Preparation: Use freshly prepared synaptosomes from rat brain regions or HEK293 cells expressing the human transporters.

-

Substrates:

-

DAT: [³H]Dopamine

-

NET: [³H]Norepinephrine

-

SERT: [³H]Serotonin (5-HT)

-

-

Assay Procedure: a. Pre-incubate the synaptosomes or cells with a range of concentrations of 1-(4-bromo-2-fluorobenzyl)piperazine for 10-15 minutes at 37°C. b. Initiate uptake by adding a fixed concentration of the radiolabeled substrate. c. Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Lyse the cells/synaptosomes and measure the accumulated radioactivity via scintillation counting.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Anticipated Data and Interpretation

The data from these assays will provide a pharmacological fingerprint of the compound's interaction with monoamine transporters.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Interpretation |

| Binding Affinity (Kᵢ, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Lower Kᵢ indicates higher binding affinity. |

| Uptake Inhibition (IC₅₀, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Lower IC₅₀ indicates greater potency. |

| Selectivity Ratio (e.g., Kᵢ SERT/DAT) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Ratios >10 suggest selectivity for one transporter over another. |

A profile with low nanomolar Kᵢ and IC₅₀ values would confirm potent interaction. The selectivity ratios will be crucial for predicting the compound's psychopharmacological effects (e.g., stimulant-like, antidepressant-like, or entactogenic).

Part 2: Anticancer Applications - Targeting Topoisomerase II

Scientific Rationale: A Precursor to a Known Inhibitor Class

Human topoisomerase II (Topo II) is a critical enzyme in cell division, responsible for managing DNA topology during replication and transcription.[12] Because of their essential role in proliferating cells, Topo II enzymes are a validated and highly successful target for anticancer drugs like etoposide and doxorubicin.[13]

A direct line of inquiry for 1-(4-bromo-2-fluorobenzyl)piperazine stems from its documented use as a key intermediate in the synthesis of a benzimidazole-rhodanine conjugate designed as a potent Topo II inhibitor.[13] Both the benzimidazole and piperazine scaffolds are prevalent in a multitude of anticancer agents, including those that target Topo II.[1][14][15] This raises a compelling question: does the 1-(4-bromo-2-fluorobenzyl)piperazine moiety itself contribute to Topo II inhibition, or is it merely a structural support? It is plausible that this fragment could interact with the ATP-binding site or other allosteric sites on the enzyme, acting as a catalytic inhibitor.

Proposed Mechanism of Action: Catalytic Inhibition of Topoisomerase II

Topo II inhibitors can act as "poisons," which stabilize the DNA-enzyme cleavage complex, leading to double-strand breaks, or as "catalytic inhibitors," which interfere with the enzyme's function without causing DNA damage, for example by blocking the ATP-binding site.[13] Given the structural class, we hypothesize that 1-(4-bromo-2-fluorobenzyl)piperazine, if active, would function as a catalytic inhibitor.

Caption: Hypothesized catalytic inhibition of the Topoisomerase II cycle.

Experimental Workflow: Assessing Topoisomerase II Inhibition and Cytotoxicity

A two-stage workflow is proposed to first screen for direct enzymatic inhibition and then assess the cellular consequences.

Caption: Workflow for evaluating Topo II inhibition and anticancer effects.

This gel-based assay determines if the compound inhibits the catalytic activity of Topo II.[16]

-

Materials: Human Topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), ATP, assay buffer.

-

Assay Procedure: a. In microcentrifuge tubes, combine assay buffer, ATP, and supercoiled plasmid DNA. b. Add varying concentrations of 1-(4-bromo-2-fluorobenzyl)piperazine (e.g., 1 µM to 200 µM) or vehicle control (DMSO). Etoposide should be used as a positive control inhibitor. c. Initiate the reaction by adding a fixed amount of human Topo II enzyme. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K. f. Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide.

-

Data Interpretation:

-

No Enzyme Control: Will show a single band of supercoiled DNA.

-

Enzyme + Vehicle Control: Will show a ladder of relaxed DNA topoisomers.

-

Inhibitor: Will show a dose-dependent preservation of the supercoiled DNA band, indicating inhibition of the enzyme's relaxation activity.

-

This assay measures the anti-proliferative effect of the compound on human cancer cell lines.[17]

-

Cell Lines: Use a panel of human cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer).

-

Assay Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of 1-(4-bromo-2-fluorobenzyl)piperazine for 48-72 hours. c. After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the IC₅₀ value.

Anticipated Data and Interpretation

A positive result in the relaxation assay coupled with potent cytotoxicity would strongly suggest that 1-(4-bromo-2-fluorobenzyl)piperazine is a direct Topo II inhibitor with anticancer potential.

| Assay | Endpoint | Hypothetical Result | Interpretation |

| Topo II Relaxation | % Inhibition at 100 µM | 85% | Compound directly inhibits Topo II catalytic activity. |

| MTT (HeLa cells) | IC₅₀ (µM) | 15.2 | Compound exhibits moderate anti-proliferative activity. |

| MTT (A549 cells) | IC₅₀ (µM) | 21.5 | Compound exhibits moderate anti-proliferative activity. |

A good correlation between enzymatic inhibition and cytotoxicity would provide strong evidence for an on-target effect.[13]

Part 3: Dermatological Applications - Targeting Tyrosinase

Scientific Rationale: A Known Pharmacophore for Hyperpigmentation

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the process of melanin production.[18] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, tyrosinase inhibitors are highly sought after as skin-lightening agents in cosmetics and for the treatment of dermatological conditions.[18]